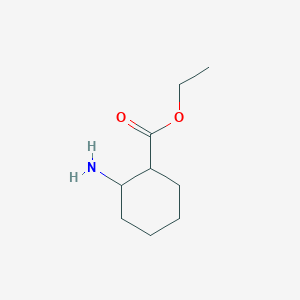

Ethyl 2-aminocyclohexanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-aminocyclohexanecarboxylate is a chemical compound with the molecular formula C9H17NO2 . It is also known as ethyl 2-aminocyclohexane-1-carboxylate .

Synthesis Analysis

The synthesis of this compound has been reported in scientific literature. For instance, an enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate was carried out in green organic media, under solvent-free and ball-milling conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with an amino group and a carboxylate ester group attached . The molecular weight of the compound is 171.24 g/mol .Aplicaciones Científicas De Investigación

Stereoselective Synthesis

Ethyl 2-aminocyclohexanecarboxylate serves as a versatile template in stereoselective synthesis, particularly for the creation of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC). These derivatives are crucial building blocks for β-peptides, highlighting the compound's significance in the synthesis of complex molecular structures (Masesane & Steel, 2004).

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of potent attractants for agricultural pests, such as the Mediterranean fruit fly. This application demonstrates its utility in creating specific, biologically active molecules, contributing to areas like pest control and agriculture (Raw & Jang, 2000).

Polymerization and Chemical Synthesis

This compound is instrumental in polymer chemistry. It has been used as a monomer in enzymatically catalyzed oxidative polymerization processes. This showcases its role in creating novel polymeric materials with potential applications in various industries (Pang, Ritter & Tabatabai, 2003).

Metabolite Analysis

In the field of plant biology, it has been used in protocols for analyzing metabolites related to ethylene biosynthesis. This emphasizes its relevance in understanding and manipulating plant growth and development processes (Bulens et al., 2011).

Catalytic Reactions

Its derivatives have been utilized as ligands in catalytic reactions, showcasing its potential in facilitating various chemical transformations, including C-N, C-O, and C-S coupling reactions. This indicates its utility in complex organic syntheses and the development of new chemical entities (Lv & Bao, 2007).

Direcciones Futuras

The future directions of research involving Ethyl 2-aminocyclohexanecarboxylate could involve further exploration of its synthesis, as well as investigation into its potential applications in various fields. For instance, a recent study has reported the use of enzymatic kinetic resolution for the preparation of enantiomeric carbocyclic β-amino acid derivatives , which could open up new avenues for research.

Propiedades

IUPAC Name |

ethyl 2-aminocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODUKXHGDCJEOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374853.png)

![2-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N-methylethanamine](/img/structure/B374854.png)

![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl phenoxyacetate](/img/structure/B374855.png)

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B374856.png)

![12-Methyl-2-thia-12-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene](/img/structure/B374857.png)

![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl methoxyacetate](/img/structure/B374859.png)

![1-(2-{4-[2-(Methylsulfanyl)ethyl]-1-piperazinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B374861.png)

![2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N,N-dimethylethanamine](/img/structure/B374862.png)

![4-(8-chloro-11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-1-methylpiperidine](/img/structure/B374863.png)

![N-ethyl-N-[2-(phenylsulfanyl)benzyl]ethanamine](/img/structure/B374865.png)

![N,N-dimethyl-N-[2-(phenylsulfanyl)benzyl]amine](/img/structure/B374867.png)

![1-(2,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374868.png)

![N-{2-[(3,4-dimethoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B374869.png)